N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S2/c1-33(30,31)20-14-12-17(13-15-20)16-21(28)26-25-27-22(18-8-4-2-5-9-18)24(32-25)23(29)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLXEJPRBACTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Acetamide Formation: The final step involves the reaction of the thiazole derivative with 4-(methylsulfonyl)phenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the phenyl groups can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive thiazole compounds.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules:
Key Observations
Core Heterocycle: The target compound’s thiazole core is shared with compounds in and . Thiazoles are valued for metabolic stability and π-π stacking interactions. In contrast, triazole () and quinoline () cores exhibit distinct electronic properties and binding affinities .
The latter may improve water solubility but reduce membrane permeability .
Synthetic Approaches :
- DMAP-mediated coupling under ultrasonication () and oxidation of thioether to sulfonyl groups () are common strategies. The target compound’s synthesis likely parallels these methods, particularly in introducing the methylsulfonyl group .
Bioactivity Inference: While direct bioassay data for the target compound are lacking, methylsulfonylphenyl groups are associated with COX-2 inhibition (e.g., Celecoxib).
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (~561 g/mol) is heavier than ’s compound (~484 g/mol) but comparable to ’s derivatives (~550 g/mol). Higher molecular weight may affect oral bioavailability .
- LogP and Solubility : The methylsulfonyl group reduces logP (increasing hydrophilicity) compared to phenylsulfonyl () or benzamide () groups. This could enhance aqueous solubility but limit blood-brain barrier penetration .
Biological Activity
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This compound belongs to a class of thiazole derivatives that have shown promise in various pharmacological applications, including antitumor and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and structural activity relationships.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which is crucial for its biological activity. The presence of the benzoyl and methylsulfonyl groups enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies focusing on its anticancer properties.
Anticancer Activity
- Cell Line Studies : Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The MTT assay has been commonly employed to evaluate cell viability post-treatment, showing promising results for thiazole derivatives in inducing apoptosis in these cells .
- Mechanism of Action : The anticancer efficacy is attributed to the ability of these compounds to induce apoptosis through various pathways, including caspase activation and modulation of Bcl-2 family proteins. The structural features such as the thiazole moiety are essential for this activity, as they facilitate interactions with cellular targets involved in apoptotic signaling .
- Structure-Activity Relationship (SAR) : Studies indicate that the presence of electron-donating groups on the phenyl rings enhances the anticancer activity. For instance, compounds with methyl or methoxy substitutions at specific positions on the phenyl ring showed increased potency against tumor cells .
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in cancer treatment:
- Case Study 1 : A study conducted on a series of thiazole derivatives demonstrated that those with a benzoyl group exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. This suggests a potential for these compounds in developing new cancer therapies .
- Case Study 2 : Another investigation focused on thiazole compounds revealed their ability to inhibit tumor growth in vivo models, further supporting their application as anticancer agents. The study emphasized the importance of optimizing chemical structures to enhance bioavailability and efficacy .
Data Table: Anticancer Activity Summary
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 1.61 | Apoptosis via caspase activation |
| Compound B | C6 | 1.98 | Bcl-2 modulation |
| N-(5-benzoyl...) | A549 | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?
- Methodology: The compound is typically synthesized via sulfonylation reactions. A primary route involves reacting a thiazolylamine intermediate (e.g., 4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-amine) with a sulfonyl chloride derivative in dry pyridine, followed by acidification and purification via flash chromatography . Alternative methods include ultrasonication-assisted coupling of heteroaryl amines with chloroacetates in the presence of DMAP, which accelerates reaction kinetics and improves regioselectivity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology: Structural confirmation relies on:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
- IR spectroscopy to identify functional groups (e.g., carbonyl, sulfonyl stretches).
- Mass spectrometry (HRMS/ESI-MS) for molecular weight validation.
- Elemental analysis to confirm stoichiometry .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology: Initial screening often involves:
- Kinase inhibition assays (e.g., SphK1 inhibition) using fluorescence-based protocols.
- Antibacterial studies via broth microdilution to determine MIC values against Gram-positive/negative strains .
- Antioxidant assays (e.g., DPPH radical scavenging) to assess reactive oxygen species neutralization .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in sulfonylation steps?
- Methodology: Ultrasonication (20–40 kHz) enhances mixing and reduces reaction times by 30–50% compared to conventional stirring. Solvent optimization (e.g., DCM with DMAP as a catalyst) improves electrophilic substitution efficiency. Post-reaction purification via gradient flash chromatography (hexane/EtOAc) resolves by-products like unreacted sulfonyl chlorides .
Q. What insights do crystallographic studies provide about its molecular interactions?
- Methodology: Single-crystal X-ray diffraction reveals:
- Torsional angles (e.g., nitro group twist relative to the benzene ring: -16.7° to 160.9°) influencing steric hindrance.
- Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing, critical for solubility and bioavailability predictions .
Q. How do computational methods aid in understanding its structure-activity relationships (SAR)?
- Methodology:
- DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces for binding affinity.
- Molecular docking (AutoDock Vina) identifies key interactions with target proteins (e.g., SphK1’s ATP-binding pocket).
- MD simulations (GROMACS) assess conformational stability in aqueous environments .
Q. How can contradictions in spectral data during characterization be resolved?
- Methodology: Cross-validation using complementary techniques:
- 2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra.
- XRD vs. computational models reconcile discrepancies in bond lengths/angles (e.g., deviations ≤ 0.05 Å).
- TGA-DSC confirms thermal stability, ruling out hydrate/solvate formation that may skew elemental analysis .
Q. What structural modifications enhance target selectivity while minimizing off-target effects?
- Methodology:
- Bioisosteric replacement : Substituting the benzoyl group with pyridinyl or isoxazolyl moieties improves solubility and kinase selectivity.
- Positional isomerism : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring’s para position enhances antibacterial potency .
- Prodrug strategies : Esterification of the acetamide group improves membrane permeability, as validated via Caco-2 cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
